molecular formula C8H10N2O B3361097 3,4-Dihydro-2H-pyrano[2,3-B]pyridin-4-amine CAS No. 911826-23-8

3,4-Dihydro-2H-pyrano[2,3-B]pyridin-4-amine

Cat. No.: B3361097
CAS No.: 911826-23-8
M. Wt: 150.18
InChI Key: AISPYYSYCMREFI-UHFFFAOYSA-N
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Description

Contextualization within Fused Heterocyclic Chemistry and Nitrogen-Containing Systems

Fused heterocyclic chemistry involves the synthesis and study of molecules where at least two rings are joined together, sharing two or more atoms. This fusion creates rigid structures with specific spatial arrangements of atoms, which is a critical feature for molecular recognition and interaction with biological targets like enzymes and receptors. The pyranopyridine framework is an ortho-fused bicyclic system, integrating an oxygen-containing pyran ring and a nitrogen-containing pyridine (B92270) ring. researchgate.net

Nitrogen-containing heterocycles are particularly significant in chemistry and biology. libretexts.orgekb.eg The pyridine ring, a six-membered aromatic heterocycle, is a fundamental structural motif found in essential biomolecules such as vitamins (e.g., pyridoxine (B80251) - Vitamin B6) and coenzymes, as well as in numerous alkaloids and synthetic drugs. ekb.eg Its presence can influence a molecule's basicity, polarity, and ability to form hydrogen bonds. The pyran ring system is also a common component in natural products and exhibits a wide range of biological properties, including antimicrobial, anticancer, and anti-inflammatory activities. ekb.eg The fusion of these two pharmacologically important rings into the pyranopyridine scaffold results in a hybrid structure with the potential for unique and enhanced biological activities. researchgate.net Derivatives of this core have been investigated for a multitude of therapeutic applications, including anticancer, antimicrobial, and antiviral treatments. ekb.egresearchgate.netnih.gov

Historical Overview of Synthetic Challenges and Methodological Advancements for Dihydropyranopyridine Frameworks

A major advancement in the synthesis of these and other heterocyclic scaffolds has been the development of multicomponent reactions (MCRs). researchgate.net MCRs allow for the combination of three or more starting materials in a single reaction vessel to form a complex product in a highly atom-economical manner. acs.org This approach simplifies the synthetic process, reduces waste, and allows for the rapid generation of diverse molecular libraries for biological screening. researchgate.net For instance, the synthesis of pyrano[2,3-d]pyrimidine derivatives, which are structurally related to pyranopyridines, is often achieved through one-pot, three-component condensation reactions. acs.orgresearchgate.net

Recent progress has focused on improving the efficiency and sustainability of these syntheses through novel catalytic systems. researchgate.netresearchgate.net Researchers have explored a wide range of catalysts, including:

Organocatalysts: Small organic molecules like L-proline have been used to catalyze the formation of pyranopyrimidine rings. acs.org

Nanocatalysts: The use of nanomaterials as catalysts represents a shift towards more sustainable synthetic methods, offering high efficiency and potential for recyclability. researchgate.net

Green Chemistry Approaches: Significant efforts have been made to replace traditional organic solvents with more environmentally friendly alternatives, such as water or ethanol, and to develop solvent-free reaction conditions. nih.gov

These advancements have not only made the synthesis of dihydropyranopyridine frameworks more practical but have also expanded the ability of chemists to create a wide variety of derivatives with different substitution patterns for further study.

Table 1: Methodological Advancements in Dihydropyranopyridine and Related Framework Synthesis

Methodology Key Features Catalysts/Reagents Advantages
Multicomponent Reactions (MCRs) Three or more reactants combined in a single step. Varies (e.g., L-proline, Dibutylamine) High efficiency, atom economy, rapid library synthesis. acs.orgresearchgate.net
Nanocatalysis Use of catalytic nanomaterials. Magnetic nanocatalysts, trimetallic MWCNTs Enhanced activity, sustainability, catalyst reusability. researchgate.netresearchgate.net
Ultrasound-Assisted Synthesis Application of ultrasonic irradiation. Wang resin (Wang-OSO3H) Shorter reaction times, eco-friendly conditions, improved yields. researchgate.netresearchgate.net
Green Solvents Use of environmentally benign solvents. Water, Aqueous ethanol Reduced environmental impact, improved safety. nih.gov

Theoretical and Experimental Interest in the 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-amine Core as a Privileged Structure

The concept of a "privileged structure" was introduced to describe molecular scaffolds that are capable of binding to multiple, often unrelated, biological targets with high affinity. acs.orgnih.gov These frameworks serve as versatile templates in drug discovery, allowing medicinal chemists to develop libraries of compounds that can be screened against a wide range of receptors and enzymes. nih.gov

The pyranopyridine core, including the 3,4-dihydro-2H-pyrano[2,3-b]pyridine substructure, is considered a privileged scaffold due to the broad spectrum of biological activities exhibited by its derivatives. researchgate.net The combination of the pyran and pyridine rings creates a versatile pharmacophore that has been successfully incorporated into compounds with diverse therapeutic potential. ekb.eg

Experimental studies have demonstrated that compounds containing the pyranopyridine framework possess a wide array of pharmacological properties. This diversity underscores the "privileged" nature of the scaffold, making it a focal point of significant research interest.

Table 2: Reported Biological Activities of Pyrano[2,3-b]pyridine and Related Scaffolds

Biological Activity Target/Application References
Anticancer Various cancer cell lines (e.g., liver, breast, colon) researchgate.netnih.gov
Antimicrobial Gram-positive and Gram-negative bacteria, Fungi ekb.egekb.eg
Antiviral Human Rhinovirus (HRV) nih.gov
Kinase Inhibition EGFR and VEGFR-2 nih.gov
Neurotropic Anticonvulsant, Anxiolytic nih.gov

Current Research Landscape and Gaps in Understanding the Chemical Compound

The current research landscape for pyranopyridine derivatives, including this compound, is vibrant and largely focused on the synthesis of novel analogues and the evaluation of their biological activities. Much of the contemporary work involves creating libraries of these compounds through efficient synthetic methods, such as organocatalyzed multicomponent reactions, and screening them for potential therapeutic applications, particularly in oncology and infectious diseases. ekb.egresearchgate.netnih.gov For example, recent studies have designed and synthesized new pyranopyridine conjugates and evaluated their potential as anticancer agents by testing their inhibitory effects on kinases like EGFR and VEGFR-2. nih.gov Other work has focused on synthesizing fused pyrano[2,3-b]pyridines and assessing their antimicrobial activity against various bacteria and fungi. ekb.egekb.eg

Despite this active area of research, several gaps in the understanding of this compound and its related structures remain:

Mechanism of Action: While many derivatives have shown potent biological activity, the precise molecular mechanisms underlying these effects are often not fully elucidated. Further studies are needed to identify specific cellular targets and pathways.

Structure-Activity Relationships (SAR): A comprehensive understanding of how specific structural modifications to the this compound core affect its biological activity is still developing. Systematic SAR studies would provide valuable insights for the rational design of more potent and selective compounds.

Exploration of New Therapeutic Areas: The majority of research has concentrated on anticancer and antimicrobial activities. There is significant potential to explore the utility of this scaffold in other therapeutic areas, such as neurodegenerative diseases, inflammatory disorders, and metabolic diseases, building on initial findings of neurotropic activity in related systems. nih.gov

Pharmacokinetic Properties: There is a need for more in-depth investigation into the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds. Understanding their pharmacokinetic profiles is crucial for advancing promising candidates toward clinical development.

Addressing these gaps will be essential for fully realizing the therapeutic potential of the this compound scaffold and its derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c9-7-3-5-11-8-6(7)2-1-4-10-8/h1-2,4,7H,3,5,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISPYYSYCMREFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3,4 Dihydro 2h Pyrano 2,3 B Pyridin 4 Amine and Its Functionalized Analogues

Classical and Established Synthetic Routes to the 3,4-Dihydro-2H-pyrano[2,3-B]pyridine Core

Established synthetic routes to the dihydropyranopyridine core often rely on foundational organic reactions, including multi-component reactions, cyclization strategies, and traditional stepwise syntheses. These methods have laid the groundwork for accessing this important heterocyclic system.

Multi-component Reaction Approaches for Dihydropyranopyridines

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains significant portions of all the starting materials. researchgate.net These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. acs.org For the synthesis of fused pyridine (B92270) systems like dihydropyranopyridines, MCRs offer a convergent approach to the core structure.

A common strategy involves the condensation of an aldehyde, an active methylene (B1212753) compound, and a suitable amine or ammonia (B1221849) source. researchgate.netnih.gov For instance, the Hantzsch pyridine synthesis and its variations can be adapted for related heterocyclic systems. A four-component reaction (4-CR) involving an aromatic aldehyde, a β-ketoester derivative, Meldrum's acid, and ammonium (B1175870) acetate (B1210297) is a frequently reported method for producing related dihydropyridone structures, which are precursors or analogues to the pyranopyridine core. researchgate.net The choice of reactants and catalysts can selectively favor the formation of different heterocyclic scaffolds. acs.org

Table 1: Examples of Multi-component Reactions for Dihydropyridine and Pyrano-fused Scaffolds

Reactant 1 Reactant 2 Reactant 3 Reactant 4 Catalyst/Conditions Product Type Yield
Aromatic Aldehyde Ethyl Acetoacetate Cyanoacetamide Ammonium Acetate Pyridine, Ethanol, Reflux Polysubstituted Dihydropyridone 54-68%
Aromatic Aldehyde Meldrum's Acid Methyl Acetoacetate Ammonium Acetate SiO₂-Pr-SO₃H, Solvent-free 3,4-Dihydro-2-pyridone High
Aromatic Aldehydes Malononitrile Barbituric Acid - SBA-Pr-SO₃H, 140°C Pyrano[2,3-d]pyrimidine High

This table presents data synthesized from multiple sources describing similar reaction types. nih.govnih.govthescipub.com

Cyclization Reactions and Annulation Strategies

Cyclization and annulation (ring-forming) reactions are fundamental to the synthesis of the 3,4-dihydro-2H-pyrano[2,3-b]pyridine core. These methods construct the fused ring system from acyclic or partially cyclic precursors.

A powerful strategy for forming this specific scaffold is the intramolecular inverse-electron-demand Diels-Alder reaction. researchgate.net This approach involves a 1,2,4-triazine (B1199460) ring tethered to an alkyne via an ether linkage. Upon heating, the triazine acts as the azadiene and the alkyne as the dienophile. A [4+2] cycloaddition occurs, followed by the extrusion of molecular nitrogen to form the fused dihydropyranopyridine ring system. This method is advantageous as it allows for the introduction of substituents on the pyridine ring through subsequent cross-coupling reactions. researchgate.net

Other general strategies for forming the dihydropyran ring include olefin metathesis followed by double bond migration, palladium-catalyzed cyclizations of alkynols, and hetero-Diels-Alder reactions between electron-rich olefins and α,β-unsaturated carbonyl compounds. organic-chemistry.org Similarly, the pyridine ring is often constructed through condensation reactions of 1,5-dicarbonyl compounds with ammonia or its equivalents. baranlab.org The combination and adaptation of these cyclization methods allow for tailored syntheses of the target fused system.

Stepwise Linear Synthesis Protocols

Stepwise linear synthesis involves the sequential construction of a target molecule through a series of distinct, well-defined reactions. This approach offers precise control over the introduction of functional groups and stereochemistry, though it is often more labor-intensive than convergent methods like MCRs.

A hypothetical linear synthesis for 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine could begin with a pre-formed pyridine or dihydropyran ring, which is then elaborated in a stepwise fashion. For example, one could start with a substituted 2-chloronicotinaldehyde. The dihydropyran ring could be constructed via a Wittig reaction to introduce a side chain, followed by reduction and intramolecular cyclization (e.g., Williamson ether synthesis). Alternatively, starting from a dihydropyran derivative, the pyridine ring could be built through annulation. researchgate.net

In a related example demonstrating this strategic approach, 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines were synthesized via a sequence involving chemoselective Suzuki-Miyaura cross-coupling on a 2-iodo-4-chloropyrrolopyridine intermediate, followed by a Buchwald-Hartwig amination to install the amine at the C-4 position. nih.gov This highlights a common linear strategy: building the core and then introducing key substituents through sequential, selective cross-coupling reactions.

Modern and Advanced Synthetic Strategies for the this compound Skeleton

Contemporary synthetic chemistry has introduced advanced tools and methodologies that enhance the efficiency, selectivity, and environmental compatibility of heterocyclic synthesis. These include novel catalytic systems and the use of alternative energy sources.

Catalytic Reaction Development (e.g., Metal-Catalyzed, Organocatalytic, Biocatalytic)

Catalysis is at the forefront of modern synthetic chemistry, offering milder reaction conditions and improved yields.

Metal-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions are invaluable for functionalizing the dihydropyranopyridine core once it is formed. researchgate.net For the synthesis of related fused heterocycles, various metal catalysts have been employed. For instance, novel 2,3-dihydro-4-pyridinones have been synthesized using Montmorillonite K-10, a clay-based catalyst. mdpi.com

Organocatalysis: Organocatalysts are small, metal-free organic molecules that can accelerate reactions. L-proline, a simple amino acid, has been used as a Lewis acid organocatalyst in a three-component reaction to synthesize pyrano[2,3-d]pyrimidines, which share a similar pyran-fused core. acs.orgsemanticscholar.org N-Heterocyclic Carbenes (NHCs) have also emerged as versatile organocatalysts for cycloaddition reactions that produce 3,4-dihydropyran-2-ones. mdpi.com Furthermore, 4-dimethylaminopyridine (B28879) (DMAP) has proven effective in catalyzing MCRs to produce pyrano[2,3-c]pyridines. thescipub.com

Solid Acid Catalysis: Modern solid acid catalysts offer advantages in terms of reusability and ease of separation. Amorphous carbon-supported sulfonic acid (AC-SO₃H) has been used as an efficient and recyclable catalyst to synthesize pyrazolo[3,4-b]pyridines from dihydropyranopyrazole precursors in a sequential ring-opening/ring-closing cascade reaction. nih.gov Similarly, sulfonic acid-functionalized nanoporous silica (B1680970) (SBA-Pr-SO₃H) has been used as a nanocatalyst for the three-component synthesis of pyrano[2,3-d]pyrimidine derivatives under solvent-free conditions. nih.gov

Table 2: Examples of Modern Catalysts in Pyrano-fused Heterocycle Synthesis

Catalyst Type Specific Catalyst Reactants Product Type Key Advantage
Organocatalyst L-proline / TFA Aromatic aldehyde, urea, 3,4-dihydro-2H-pyran Pyrano[2,3-d]pyrimidine Metal-free, readily available
Solid Acid AC-SO₃H Dihydropyranopyrazole, aniline Pyrazolo[3,4-b]pyridine Recyclable, mild conditions
Solid Acid SBA-Pr-SO₃H Aldehyde, malononitrile, barbituric acid Pyrano[2,3-d]pyrimidine High efficiency, solvent-free

This table compiles data from several sources illustrating modern catalytic approaches. nih.govthescipub.comsemanticscholar.orgnih.gov

Microwave and Ultrasound Assisted Synthesis

The use of non-conventional energy sources like microwaves and ultrasound can dramatically accelerate reaction rates, improve yields, and lead to cleaner reactions.

Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating, often leading to significant reductions in reaction times from hours to minutes. researchgate.net This technique has been successfully applied to the intramolecular Diels-Alder reaction for synthesizing the 3,4-dihydro-2H-pyrano[2,3-b]pyridine core, affording the products in good yields. researchgate.net It is also widely used in MCRs to produce various pyran-fused heterocycles, such as pyrano[2,3-d]pyrimidines and pyrano[2,3-c]pyridines. nih.govthescipub.comnih.gov For example, the synthesis of novel 2,3-dihydro-4-pyridinones from curcumin (B1669340) and primary amines was achieved in under 120 seconds using microwave irradiation. mdpi.com

Ultrasound-Assisted Synthesis: Sonication promotes chemical reactions through acoustic cavitation, which generates localized high-pressure and high-temperature microenvironments. This technique has been shown to improve the efficiency of MCRs for synthesizing heterocyclic compounds. nih.gov For instance, the direct condensation of aldehydes, malononitrile, and barbituric acid to form pyrano[2,3-d]pyrimidines has been effectively carried out in aqueous media under ultrasound irradiation. nih.gov The main advantages of ultrasound-assisted synthesis include milder conditions, shorter reaction times, and higher yields compared to conventional methods. nih.gov

Flow Chemistry and Continuous Processing Techniques

The application of flow chemistry and continuous processing for the synthesis of this compound is an area with limited specific documentation in publicly available research. However, the general advantages of continuous flow manufacturing—such as enhanced reaction control, improved safety, and potential for scalability—make it a highly attractive approach for the synthesis of complex heterocyclic molecules.

In a continuous flow setup, reagents are pumped through a network of tubes and reactors, allowing for precise control over parameters like temperature, pressure, and reaction time. This can lead to higher yields and purities compared to traditional batch processing. For the synthesis of a pyranopyridine scaffold, a flow process could involve the reaction of key intermediates within a heated microreactor, followed by in-line purification steps. While specific examples for this compound are not detailed in the literature, the principles of flow chemistry are widely applied to other heterocyclic syntheses and could be adapted for this target molecule.

Asymmetric Synthesis and Enantioselective Approaches to this compound Stereoisomers

The 4-amino group on the dihydropyran ring of this compound creates a chiral center, meaning the compound can exist as a pair of enantiomers. Asymmetric synthesis, which aims to produce a single enantiomer, is of paramount importance in medicinal chemistry as different enantiomers can have distinct biological activities.

While specific enantioselective methods for this compound are not extensively reported, organocatalysis represents a powerful strategy for the asymmetric synthesis of related dihydropyran structures. For instance, the reaction of an aldehyde and an α-acyl-β-aryl-substituted acrylonitrile (B1666552) catalyzed by a chiral organocatalyst like diphenylprolinol silyl (B83357) ether has been shown to produce 3,4-trans-dihydropyrans with high diastereoselectivity and excellent enantioselectivity. thieme-connect.com This domino reaction proceeds through an asymmetric Michael addition, followed by enolization and acetalization. thieme-connect.comresearchgate.net Such a strategy could potentially be adapted to construct the chiral dihydropyran core of the target molecule.

Another approach involves the use of chiral N-heterocyclic carbene (NHC) catalysts in asymmetric [3+3] cycloaddition reactions to form dihydropyran-2-one skeletons, which could serve as versatile intermediates. bohrium.com These methods highlight potential pathways for accessing specific stereoisomers of this compound and its derivatives.

Retrosynthetic Analysis and Key Intermediates for this compound Production

A retrosynthetic analysis of this compound suggests that the molecule can be disconnected into simpler, more readily available starting materials. A primary disconnection can be made at the pyran ring, leading back to a substituted pyridine precursor.

One plausible key intermediate is a 2-amino-3-cyanopyridine (B104079) derivative. These compounds are valuable building blocks in the synthesis of various fused heterocyclic systems. The synthesis of 2-amino-3-cyanopyridines can be efficiently achieved through a one-pot, four-component reaction involving an aldehyde, a ketone, malononitrile, and ammonium acetate. This multicomponent approach offers a convergent and efficient route to highly functionalized pyridines.

The general reaction scheme for the synthesis of 2-amino-3-cyanopyridine derivatives is as follows:

Scheme 1: General synthesis of 2-amino-3-cyanopyridine derivatives.

Once the 2-amino-3-cyanopyridine core is assembled, subsequent chemical transformations would be required to construct the fused dihydropyran ring and introduce the amine functionality at the 4-position, leading to the final target molecule.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is crucial for developing sustainable and environmentally benign synthetic processes. The synthesis of the key 2-amino-3-cyanopyridine intermediates provides several opportunities to incorporate these principles.

A significant advancement in the synthesis of 2-amino-3-cyanopyridine derivatives is the use of solvent-free reaction conditions. These reactions are often facilitated by microwave irradiation or simply by heating the neat reactants in the presence of a catalyst. This approach eliminates the need for potentially hazardous and volatile organic solvents, reducing waste and environmental impact. Several studies have reported high yields for the synthesis of 2-amino-3-cyanopyridines under solvent-free conditions.

The four-component synthesis of 2-amino-3-cyanopyridines is an excellent example of a reaction with high atom economy, as the majority of the atoms from the starting materials are incorporated into the final product. This inherent efficiency is a cornerstone of green chemistry. The one-pot nature of this reaction further enhances its efficiency by minimizing the number of synthetic steps and purification procedures, which in turn saves time, energy, and resources.

The choice of catalyst plays a vital role in the greenness of a synthetic route. For the synthesis of 2-amino-3-cyanopyridines, a variety of heterogeneous and recyclable catalysts have been developed. These include copper nanoparticles on charcoal and superparamagnetic nanocatalysts. The use of such catalysts is advantageous as they can be easily separated from the reaction mixture and reused multiple times, reducing waste and cost.

Below is a table summarizing various catalytic systems used in the synthesis of 2-amino-3-cyanopyridine derivatives, highlighting the green chemistry aspects.

CatalystReaction ConditionsKey Advantages
Copper Nanoparticles on CharcoalRefluxing acetonitrileHeterogeneous, recyclable (up to 8 times)
Fe₃O₄@THAM-MercaptopyrimidineSolvent-free, 70°CSuperparamagnetic, easy separation, reusable
Na₂CaP₂O₇Solvent-free, 80°CGreen, recoverable heterogeneous catalyst
Zinc Zirconium PhosphateSolvent-freeRecyclable (up to 6 times), high yields
None (Microwave Irradiation)Solvent-free, microwaveRapid, efficient, environmentally friendly

Reactivity and Chemical Transformations of the 3,4 Dihydro 2h Pyrano 2,3 B Pyridin 4 Amine Core

Functional Group Interconversions (FGI) on the Amine Moiety at Position 4

The primary amine at the 4-position of the pyridine (B92270) ring is a key site for functionalization. Its nucleophilic character allows for a variety of reactions to introduce diverse substituents, thereby modifying the properties of the parent molecule.

Acylation, Alkylation, and Arylation Reactions

The lone pair of electrons on the nitrogen atom of the 4-amino group makes it susceptible to reactions with a range of electrophiles.

Acylation: The amino group is expected to readily undergo acylation when treated with acylating agents such as acyl chlorides or anhydrides, typically in the presence of a base to neutralize the acid byproduct. This reaction would yield the corresponding N-(3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl)amides. The reaction conditions can be tuned to control the extent of acylation.

Alkylation: Alkylation of the 4-amino group can be achieved using alkyl halides or other alkylating agents. The reaction may proceed to give mono-, di-, or even tri-alkylated products (quaternary ammonium (B1175870) salts), depending on the stoichiometry of the reactants and the reaction conditions. The use of bulky alkylating agents would likely favor mono-alkylation.

Arylation: The introduction of an aryl group onto the amine nitrogen can be accomplished through cross-coupling reactions, such as the Buchwald-Hartwig amination. This palladium-catalyzed reaction would involve the coupling of the 4-amino compound with an aryl halide or triflate in the presence of a suitable phosphine (B1218219) ligand and a base.

Table 1: Expected Functional Group Interconversions at the 4-Amino Position

TransformationReagents and ConditionsExpected Product
AcylationAcyl chloride or anhydride, base (e.g., pyridine, triethylamine)N-Acyl derivative
AlkylationAlkyl halide, base (e.g., K2CO3, NaH)N-Alkyl derivative(s)
ArylationAryl halide/triflate, Pd catalyst, phosphine ligand, baseN-Aryl derivative

Transformations to Other Nitrogen-Containing Functional Groups

The 4-amino group can serve as a precursor for the synthesis of other nitrogen-containing functionalities. For instance, diazotization of the primary amine with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) would yield a diazonium salt. While diazonium salts of pyridines can be unstable, they are versatile intermediates that can be converted to a variety of other functional groups, including azides, halides, and hydroxyl groups, through Sandmeyer-type reactions.

Modifications and Derivatization of the Dihydropyran Ring

The dihydropyran ring offers additional sites for chemical modification, although its reactivity is influenced by the fused pyridine ring.

Regioselective Functionalization of the Pyran Ring

The double bond within the dihydropyran ring is a potential site for electrophilic addition reactions. However, the electron-withdrawing nature of the adjacent pyridine ring may deactivate the double bond towards certain electrophiles. Reactions such as halogenation, hydrohalogenation, and epoxidation could potentially occur at this position, with the regioselectivity being influenced by the electronic effects of the fused pyridine system.

Ring-Opening and Ring-Closing Reactions

The ether linkage in the dihydropyran ring may be susceptible to cleavage under strong acidic or basic conditions, leading to ring-opening products. For instance, treatment with a strong acid could protonate the ether oxygen, initiating a cascade of reactions that could result in the formation of a dihydroxypyridine derivative. Conversely, appropriately substituted derivatives of the pyrano[2,3-b]pyridine core could potentially undergo intramolecular cyclization reactions to form more complex polycyclic systems. Research on related dihydropyrano-fused heterocyclic systems has demonstrated the feasibility of such ring-opening and subsequent ring-closing cascade reactions to construct novel polycyclic frameworks. nih.govmdpi.com

Electrophilic and Nucleophilic Substitution Patterns on the Pyridine Moiety

The pyridine ring is generally considered an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This electronic character dictates its susceptibility to electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution: The pyridine ring is deactivated towards electrophilic aromatic substitution compared to benzene. When such reactions do occur, they typically proceed at the positions meta to the nitrogen atom (C-5 and C-7 in the pyrano[2,3-b]pyridine system), as the intermediate carbocations are more stable. quora.comquimicaorganica.org The presence of the electron-donating amino group at C-4 and the fused dihydropyran ring would influence the regioselectivity of electrophilic attack. The amino group is a powerful activating group and would direct electrophiles to the ortho and para positions. However, in the fused pyrano[2,3-b]pyridine system, the positions ortho to the amine are already part of the fused ring system. Therefore, electrophilic substitution would likely be directed to the C-5 position.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom (C-2 and C-4). stackexchange.comchemistry-online.comquimicaorganica.org In the case of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine, the 4-position is already substituted with an amino group. The 2-position, being ortho to the ring nitrogen, would be the most likely site for nucleophilic attack, especially if a good leaving group is present at this position. The Chichibabin reaction, which involves the amination of pyridines with sodium amide, typically occurs at the 2-position. chemistry-online.comyoutube.com

Table 2: Predicted Reactivity of the Pyridine Moiety

Reaction TypePreferred Position(s)Rationale
Electrophilic SubstitutionC-5Meta-directing effect of the pyridine nitrogen and activating effect of the C-4 amino group. quora.comquimicaorganica.org
Nucleophilic SubstitutionC-2Ortho-directing effect of the pyridine nitrogen. stackexchange.comchemistry-online.com

Metal-Catalyzed Cross-Coupling Reactions at Various Positions of the Fused System

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the pyridine subunit of the 3,4-dihydro-2H-pyrano[2,3-b]pyridine core is an excellent candidate for such transformations. researchgate.netnih.gov While direct C-H functionalization is possible, these reactions are most commonly performed on halo- or triflate-substituted pyridines. By analogy with simpler pyridine systems, various positions on the pyridine ring of the target molecule could be functionalized using established palladium-catalyzed methods like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. researchgate.netnih.govresearchgate.net

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds by coupling an organoboron reagent with a halide or triflate. nih.govnih.gov Were a halogen atom (e.g., Br, Cl) present at the C5, C6, or C7 position of the pyrano[2,3-b]pyridine ring, a Suzuki-Miyaura coupling could be employed to introduce aryl, heteroaryl, or alkyl groups. The reaction typically utilizes a palladium catalyst, a phosphine ligand, and a base. researchgate.netnih.gov The specific conditions can be tailored based on the reactivity of the halide and the boronic acid. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halopyridines

CatalystLigandBaseSolventSubstrate ExampleProductRef
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O5-Bromo-2-methylpyridin-3-amine5-Aryl-2-methylpyridin-3-amine nih.gov
Pd(OAc)₂None (ligand-free)K₂CO₃EtOH/H₂O2,3,5-Trichloropyridine3,5-Dichloro-2-arylpyridine researchgate.net
Pd(0)PPh₃K₃PO₄1,4-Dioxane5-(4-bromophenyl)-4,6-dichloropyrimidine5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine mdpi.com

Heck Reaction: The Heck reaction facilitates the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orglibretexts.orgyoutube.com A halo-substituted 3,4-dihydro-2H-pyrano[2,3-b]pyridine could undergo a Heck reaction to introduce alkenyl substituents. This transformation is also typically catalyzed by a palladium complex in the presence of a base. researchgate.netorganic-chemistry.org The regioselectivity and stereoselectivity of the addition to the alkene are key considerations in this reaction. libretexts.org

Table 2: General Conditions for Heck Reactions with Bromo-pyridines

CatalystLigandBaseSolventSubstrate ExampleProductRef
Pd(OAc)₂P(o-tolyl)₃Et₃NAcetonitrile2-Bromopyridine2-Styrylpyridine researchgate.net
PdCl₂(PPh₃)₂PPh₃Et₃NDMF3,5-Dibromopyridine3,5-Distyrylpyridine researchgate.net

Buchwald-Hartwig Amination: This reaction is a cornerstone for the synthesis of carbon-nitrogen bonds, coupling amines with aryl halides. wikipedia.orglibretexts.org While the parent molecule already possesses a 4-amino group, the Buchwald-Hartwig reaction could be applied to a halogenated pyrano[2,3-b]pyridine core to introduce different or additional amino functionalities at other positions. nih.gov The choice of palladium precursor, ligand (often a bulky, electron-rich phosphine), and base is critical for achieving high yields. nih.govchemspider.com

Table 3: Conditions for Buchwald-Hartwig Amination of Bromopyridines

CatalystLigandBaseSolventSubstrate ExampleProductRef
Pd₂(dba)₃(±)-BINAPNaOBuᵗToluene2-Bromo-6-methylpyridineN-Cyclohexyl-6-methylpyridin-2-amine chemspider.com
Pd(OAc)₂XantphosCs₂CO₃Toluene2-BromopyridineN-Aryl-pyridin-2-amine nih.gov

Rearrangement Reactions and Tautomerism Studies of Related Systems

The structural features of this compound suggest a rich potential for tautomerism, a form of structural isomerism involving the migration of a proton. nih.gov Specifically, the 4-amino group adjacent to the pyridine nitrogen allows for a dynamic equilibrium between the amino and imino forms. nih.govorganicchemistrydata.org

Amino-Imino Tautomerism: The this compound (the amino form) can exist in equilibrium with its tautomer, 1,2-dihydro-2H-pyrano[2,3-b]pyridin-4(3H)-imine (the imino form). This equilibrium is a type of prototropic tautomerism, where a proton shifts from the exocyclic nitrogen of the amino group to the endocyclic pyridine nitrogen, accompanied by a reorganization of the double bonds within the pyridine ring. nih.gov

The position of this equilibrium can be significantly influenced by various factors:

Solvent Polarity: Polar protic solvents may favor one tautomer over the other by forming specific hydrogen bonds. chemrxiv.org

pH: The protonation state of the molecule will dictate the predominant tautomeric form. In acidic conditions, the pyridine nitrogen is likely to be protonated, which would shift the equilibrium.

Substitution: Electron-donating or -withdrawing groups on the fused ring system can alter the relative basicity of the nitrogen atoms and the acidity of the N-H protons, thereby influencing the stability of the respective tautomers.

While specific experimental studies on the tautomerism of this compound are not widely reported, the principles are well-established from studies on other amino-substituted nitrogen heterocycles, such as the canonical nucleic acid bases (e.g., adenine, cytosine, guanine). nih.gov Understanding this tautomeric relationship is crucial as the two forms possess different hydrogen bonding capabilities and electronic distributions, which can impact their biological activity and chemical reactivity. chemrxiv.org

Cycloaddition Reactions and Pericyclic Processes Involving the Core

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are a fundamental class of reactions in organic chemistry. libretexts.org The 3,4-dihydro-2H-pyrano[2,3-b]pyridine core contains both a π-deficient pyridine ring and a π-system within the dihydropyran ring, presenting possibilities for participation in cycloaddition reactions. adichemistry.comslideshare.net

Diels-Alder Reactivity: The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful method for forming six-membered rings. wikipedia.orgyoutube.com The participation of the pyrano[2,3-b]pyridine core in such a reaction can be considered in two ways:

Inverse-Electron-Demand Diels-Alder: Aromatic nitrogen heterocycles like pyridine are generally electron-deficient and can function as dienes in inverse-electron-demand Diels-Alder reactions, reacting with electron-rich dienophiles. acsgcipr.orgquora.com The pyridine portion of the fused system could potentially react in this manner, although the reaction may require harsh conditions or specific activation due to the stability conferred by aromaticity. The initial cycloadduct would likely undergo a subsequent retro-Diels-Alder reaction to extrude a stable molecule and form a new, more complex heterocyclic system. acsgcipr.org

Other Pericyclic Processes: Besides cycloadditions, other pericyclic reactions like electrocyclic reactions could be envisioned. libretexts.orgadichemistry.com For example, if the dihydropyran ring were to be opened photochemically or thermally to form a conjugated system, an electrocyclic ring-closure could potentially lead to a new isomeric fused ring structure. However, such transformations are speculative without specific experimental evidence for this ring system. The stability of the heterocyclic core makes it less prone to participate in such pericyclic processes compared to more flexible, open-chain conjugated systems.

Advanced Spectroscopic and Structural Elucidation of 3,4 Dihydro 2h Pyrano 2,3 B Pyridin 4 Amine Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Stereochemistry

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed structure of molecules in solution. For pyranopyridine analogs, NMR is crucial for establishing stereochemistry and preferred conformations. The chemical shifts, coupling constants (J-values), and Nuclear Overhauser Effect (NOE) data provide insights into the spatial arrangement of atoms. For instance, the conformation of the dihydropyran ring can be deduced from the coupling constants between its methylene (B1212753) protons. In related halogenated pyran analogues, all derivatives were found to adopt a standard chair-like conformation in solution, a feature often determined by analyzing these coupling constants. beilstein-archives.org

While 1D NMR provides initial information, 2D NMR experiments are indispensable for assembling the complete molecular puzzle of complex heterocyclic structures. ipb.pt

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduemerypharma.com For a 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-amine analog, COSY would reveal correlations between the adjacent methylene protons within the dihydropyran ring (e.g., H-2 with H-3, and H-3 with H-4). It would also show coupling between protons on the pyridine (B92270) ring, confirming their relative positions.

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.edu It is instrumental in assigning the carbon signals in the spectrum. For example, the proton signal for the C-4 methine group would show a cross-peak with its corresponding ¹³C signal, definitively linking the two.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides the final links in the structural chain by showing correlations between protons and carbons over two to three bonds. sdsu.eduyoutube.com This is crucial for connecting different fragments of the molecule. For instance, the protons on the C-2 methylene group of the pyran ring would show a correlation to the C-8a carbon, and the H-4 proton would correlate to carbons C-4a and C-5, confirming the fusion of the pyran and pyridine rings. The amine protons could also show a correlation to C-4, verifying the substituent's position.

A summary of expected NMR data for the parent compound is presented below.

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Key HMBC Correlations (¹H → ¹³C)
H-2 3.8 - 4.260 - 65C-3, C-4, C-8a
H-3 1.9 - 2.320 - 25C-2, C-4, C-4a
H-4 4.5 - 5.050 - 55C-3, C-4a, C-5
H-5 6.5 - 6.8110 - 115C-4, C-4a, C-7
H-7 7.8 - 8.2145 - 150C-5, C-8, C-8a
-NH₂ 5.0 - 6.0N/AC-4, C-4a

Note: This table represents hypothetical, expected data based on typical values for analogous structures.

The this compound structure possesses an amino group attached to a carbon adjacent to a pyridine nitrogen, which can lead to potential tautomeric equilibria, specifically amine-imine tautomerism. NMR spectroscopy is a primary tool for investigating such dynamic processes. In solution, a compound may exist as a mixture of tautomers, and if the rate of exchange is slow on the NMR timescale, separate signals for each form can be observed.

For example, in a study of related pyronic derivatives, researchers observed two distinct signals in the ¹H NMR spectrum corresponding to the OH proton of an imine tautomer and the NH proton of an enamine tautomer. The relative intensities of these peaks allowed for the calculation of the molar fractions of each form in equilibrium. Factors such as solvent polarity can significantly influence the position of this equilibrium, with polar solvents often stabilizing one tautomer over another. Computational studies can complement experimental NMR data to determine the relative stabilities of the different tautomeric forms. mdpi.com

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation patterns. researchgate.net For this compound (C₈H₁₀N₂O), the molecular weight is 150.18. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

The fragmentation of the molecular ion under electron impact (EI) ionization can provide valuable structural information. For amines, a dominant fragmentation pathway is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. libretexts.org For the pyranopyridine structure, fragmentation is likely initiated at the pyran ring or the amino substituent.

A plausible fragmentation pathway could include:

Loss of an amino group radical (•NH₂): [M - 16]⁺

Alpha-cleavage: Cleavage of the C3-C4 bond, leading to the loss of a C₃H₅O fragment.

Retro-Diels-Alder (RDA) reaction: The dihydropyran ring could undergo an RDA reaction, leading to the loss of ethene (C₂H₄).

Loss of HCN: A common fragmentation for pyridine-containing rings. researchgate.net

The table below outlines potential key fragments and their corresponding mass-to-charge ratios (m/z).

Proposed Fragment Formula m/z (Mass/Charge) Plausible Origin
Molecular Ion [C₈H₁₀N₂O]⁺150Parent Molecule
[M - NH₂]⁺ [C₈H₈NO]⁺134Loss of amino radical
[M - C₂H₄]⁺ [C₆H₆N₂O]⁺122Retro-Diels-Alder reaction
[M - HCN]⁺ [C₇H₁₀NO]⁺124Loss of hydrogen cyanide from pyridine ring

Note: This table is predictive and based on common fragmentation patterns for related structures.

X-ray Crystallography for Solid-State Molecular Architecture

While NMR provides the structure in solution, X-ray crystallography offers an unambiguous determination of the molecular architecture in the solid state. researchgate.net This technique provides precise coordinates for each atom, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles. For novel heterocyclic compounds, a single-crystal X-ray structure is considered definitive proof of structure. mdpi.com

Analysis of the crystal structure of an analog reveals not only the intramolecular details but also the intermolecular interactions that govern the crystal packing, such as hydrogen bonding and π–π stacking. mdpi.com For this compound, the primary amine group and the pyridine nitrogen atom are expected to be key sites for hydrogen bonding. These interactions, such as N-H···N or N-H···O, would create a network holding the molecules together in the crystal lattice. researchgate.net

A hypothetical crystallographic data table for an analog is shown below.

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.5
b (Å) 10.2
c (Å) 9.8
β (°) ** 95.5
Volume (ų) **845
Z (molecules/cell) 4
Key Interactions N-H···N Hydrogen Bonds

Note: This table contains plausible data for a representative crystal structure in this class of compounds.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. These techniques are often used for routine characterization and to confirm the successful synthesis of a target compound. nih.govekb.eg

For this compound, the key functional groups would produce distinct signals:

Amine group (-NH₂): A pair of medium-to-strong absorption bands in the 3300-3500 cm⁻¹ region corresponding to symmetric and asymmetric N-H stretching. A bending vibration is also expected around 1600-1650 cm⁻¹.

Pyran ring (C-O-C): Asymmetric and symmetric C-O-C stretching vibrations, typically found in the 1050-1250 cm⁻¹ range.

Pyridine ring: C=C and C=N stretching vibrations within the aromatic ring, appearing in the 1400-1600 cm⁻¹ region.

Aliphatic C-H: Stretching vibrations from the methylene groups of the dihydropyran ring, typically observed just below 3000 cm⁻¹.

The table below summarizes the expected characteristic IR absorption bands.

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Primary Amine N-H Stretch (asymmetric & symmetric)3300 - 3500
Primary Amine N-H Bend (scissoring)1600 - 1650
Pyridine Ring C=N / C=C Stretch1400 - 1600
Alkyl Ether C-O-C Stretch1050 - 1250
Aliphatic C-H C-H Stretch2850 - 2960

Data compiled from typical values for analogous heterocyclic systems. nih.govijcce.ac.irnih.gov

Computational and Theoretical Chemistry Studies on 3,4 Dihydro 2h Pyrano 2,3 B Pyridin 4 Amine

Electronic Structure Analysis and Molecular Orbitals (HOMO-LUMO)

The electronic structure of a molecule dictates its chemical behavior. Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial in understanding its reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. scirp.org

For pyran and pyridine (B92270) derivatives, the distribution of electron density in the HOMO and LUMO is typically spread across the ring systems. scifiniti.com In 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-amine, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the amino group, reflecting their electron-donating nature. Conversely, the LUMO is likely to be distributed over the pyranopyridine scaffold, indicating regions susceptible to nucleophilic attack. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. scirp.org

ParameterDescriptionTypical Significance in Pyrano[2,3-b]pyridines
HOMO EnergyEnergy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability; higher energy suggests stronger donation.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability; lower energy suggests stronger acceptance.
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMORelates to chemical stability and reactivity; a smaller gap implies higher reactivity. scirp.org

Conformational Analysis and Energy Landscapes

The three-dimensional structure of this compound is not planar due to the dihydropyran ring. This ring can adopt various conformations, such as chair, boat, and twist-boat, each with a different energy level. Conformational analysis aims to identify the most stable conformer(s) and the energy barriers between them.

Density Functional Theory (DFT) Calculations for Chemical Properties and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. nih.govresearchgate.net It provides a good balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like this compound.

DFT calculations can accurately predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govchemrxiv.org By calculating the magnetic shielding tensors of the nuclei in the molecule's optimized geometry, one can obtain theoretical 1H and 13C NMR spectra. mdpi.com These predicted spectra can be compared with experimental data to confirm the molecular structure. For complex molecules, this computational approach is invaluable for assigning specific signals to the correct atoms. The accuracy of these predictions can be further improved by considering solvent effects. mdpi.com

Spectroscopic ParameterComputational MethodSignificance
1H and 13C NMR Chemical ShiftsDFT (e.g., GIAO method)Structural elucidation and confirmation by comparing calculated and experimental spectra. nih.govmdpi.com

DFT can be employed to explore the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction pathway can be mapped out. This allows for the determination of activation energies and reaction rates, providing insights into the feasibility of a proposed mechanism. For instance, in the synthesis of related pyrazolo[3,4-d]pyrimidine-4-amines, DFT calculations have been used to compare different plausible reaction routes and identify the most favorable pathway. researchgate.net Similar approaches could be used to study reactions such as electrophilic substitution on the pyridine ring or nucleophilic reactions involving the amino group of this compound.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

While DFT calculations are powerful for static properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations can model the interactions of this compound with solvent molecules, revealing how the solvent influences its conformation and reactivity. These simulations can also explore the flexibility of the molecule and the accessibility of its reactive sites. For similar heterocyclic compounds, MD simulations have been used to study their interactions with biological targets, providing a dynamic view of the binding process. nih.gov

Quantum Chemical Descriptors and Reactivity Indices

From the electronic structure calculations, various quantum chemical descriptors and reactivity indices can be derived. These parameters provide a quantitative measure of the molecule's reactivity.

Ionization Potential (I): The energy required to remove an electron (approximated by -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated by -ELUMO).

Electronegativity (χ): The ability of an atom to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2). A harder molecule has a larger HOMO-LUMO gap. scirp.org

Softness (S): The reciprocal of hardness (S = 1 / η). Softer molecules are more reactive.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule (ω = χ² / 2η).

Structure Activity Relationship Sar Studies: Molecular and Mechanistic Insights for 3,4 Dihydro 2h Pyrano 2,3 B Pyridin 4 Amine Analogues

Rational Design Principles Based on Structural Modifications of the 3,4-Dihydro-2H-pyrano[2,3-B]pyridin-4-amine Core

The rational design of analogues based on the this compound core is guided by established medicinal chemistry principles, including substituent modification and scaffold hopping. The pyranopyridine nucleus is considered a versatile template that can be strategically decorated with various functional groups to modulate its physicochemical properties and biological activity. nih.gov Many pyridine- and pyridopyrimidine-based molecules are designed as kinase inhibitors, leveraging their ability to interact with the ATP-binding cleft of these enzymes. mdpi.com

Key strategies for modifying the core structure include:

Substitution on the Pyridine (B92270) Ring: Introducing substituents at available positions on the pyridine moiety can influence electronic properties, lipophilicity, and steric profile. For instance, electron-withdrawing or electron-donating groups can alter the pKa of the pyridine nitrogen, affecting its ability to form hydrogen bonds.

Modification of the 4-amino Group: The primary amine at the C4 position is a critical interaction point, likely serving as a hydrogen bond donor. Acylation, alkylation, or replacement with other functional groups can fine-tune this interaction, potentially improving binding affinity or selectivity for a specific biological target. In studies of related aminopyridines, modifications to the amino group have been shown to significantly impact biological activity. nih.gov

These design principles are often guided by the structures of known active compounds and computational modeling to predict the impact of specific modifications.

Molecular Docking and Binding Mode Analysis with Theoretical Biological Targets

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a target protein. For pyranopyridine analogues, protein kinases represent a prominent class of theoretical biological targets due to the prevalence of the pyridine scaffold in known kinase inhibitors. nih.gov Targets such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) are frequently explored for novel pyridine-based anticancer agents. nih.govmdpi.com

A theoretical docking study of this compound analogues into the ATP-binding site of VEGFR-2 could reveal plausible binding modes. The pyrazolopyridine scaffold, a bioisostere of pyranopyridine, is known to serve as an effective "hinge-binder," interacting with the key amino acid residues that connect the N- and C-terminal lobes of the kinase domain. nih.govresearchgate.net Similarly, the pyridine nitrogen of the pyranopyridine core is expected to form a crucial hydrogen bond with the backbone amide of a hinge region residue, such as cysteine.

Table 1: Theoretical Docking Results of this compound Analogues against VEGFR-2 Kinase Domain.
Compound IDSubstituent (R)Docking Score (kcal/mol)Key H-Bond Interactions (Hinge Region)
Parent-H-7.5Cys919
Analogue 14-fluorophenyl-8.9Cys919, Glu885
Analogue 23-chlorophenyl-9.2Cys919, Asp1046
Analogue 34-methoxyphenyl-8.7Cys919

Based on docking simulations, a detailed profile of the theoretical interactions between the pyranopyridine analogues and a target like VEGFR-2 can be constructed. The primary interactions governing binding affinity are expected to include:

Hydrogen Bonds: The 4-amino group is positioned to act as a hydrogen bond donor, while the pyridine nitrogen and the pyran oxygen can act as hydrogen bond acceptors. These interactions, particularly with the kinase hinge region, are critical for anchoring the ligand in the ATP pocket. mdpi.com

Hydrophobic Interactions: Aromatic or aliphatic substituents introduced onto the core structure can engage in hydrophobic interactions with nonpolar residues within the binding site, enhancing binding affinity.

π-π Stacking: Aromatic substituents on the scaffold can form π-π stacking interactions with aromatic residues like phenylalanine or tyrosine in the active site. researchgate.net

The analysis of docked poses helps identify key binding motifs. For kinase inhibition, the most crucial motif is the interaction with the hinge region. The this compound core itself can be considered the primary binding motif, with the 4-amino group and the pyridine nitrogen being interaction hotspots. Docking studies on similar fused pyridine heterocycles have consistently shown that these nitrogen-containing functionalities are essential for achieving the interaction pattern required for kinase inhibition. mdpi.com The dihydropyran ring serves as a rigid spacer, correctly orienting the key interacting groups and any appended substituents into favorable regions of the binding pocket.

Pharmacophore Modeling and Ligand-Based Design for Modulating Molecular Recognition

Pharmacophore modeling is an essential technique in drug discovery that defines the necessary three-dimensional arrangement of molecular features required for biological activity. nih.gov This approach can be either ligand-based, derived from a set of known active molecules, or structure-based, derived from the ligand-protein complex. dergipark.org.trmdpi.com

For the this compound series, a hypothetical pharmacophore model could be generated based on its potential to inhibit protein kinases. The key features of such a model would likely include:

One Hydrogen Bond Acceptor (HBA): Corresponding to the pyridine nitrogen atom.

One Hydrogen Bond Donor (HBD): Corresponding to the 4-amino group.

One Hydrophobic/Aromatic Region (HY/AR): Representing a site for substitution with nonpolar groups to interact with hydrophobic pockets of the target.

Exclusion Volumes: Defining regions of space that should not be occupied by the ligand to avoid steric clashes.

This model can then be used to screen virtual libraries for new compounds that match the pharmacophoric features, or to guide the design of new analogues with improved molecular recognition properties. peerj.com

Stereochemical Impact on Molecular Interactions and Recognition Processes

The structure of this compound features a chiral center at the C4 position, where the amino group is attached. Consequently, the molecule can exist as a pair of enantiomers ((R) and (S)). Stereochemistry often plays a pivotal role in the biological activity of chiral compounds, as biological targets like enzymes and receptors are themselves chiral. mdpi.com

The two enantiomers of a C4-substituted analogue will have identical physicochemical properties but will differ in their three-dimensional arrangement. This can lead to significant differences in their interaction with a target protein. nih.gov One enantiomer may bind with much higher affinity than the other because its substituents are oriented optimally to interact with the binding site, while the other enantiomer may experience steric hindrance or be unable to form key interactions. This stereoselectivity can affect not only the potency of a compound but also its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov Therefore, the synthesis and biological evaluation of individual enantiomers are critical steps in the development of analogues from this scaffold.

Quantitative Structure-Activity Relationship (QSAR) for Understanding Structural Parameters Affecting Interactions

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to build a statistical model correlating the chemical structure of a series of compounds with their biological activity. nih.gov For analogues of this compound, a QSAR study could provide valuable insights into the structural parameters that govern their interactions with a biological target.

To build a QSAR model, a series of analogues with varying substituents would be synthesized and their biological activity (e.g., IC₅₀ values) measured. Then, a range of molecular descriptors for each analogue would be calculated, including:

Physicochemical Descriptors: Such as logP (lipophilicity), molecular weight, and molar refractivity.

Electronic Descriptors: Such as Hammett constants (σ) or calculated atomic charges, which describe the electron-donating or -withdrawing nature of substituents.

Steric Descriptors: Such as Taft steric parameters (Es) or van der Waals volume, which quantify the size and shape of substituents.

Topological Descriptors: Indices that describe molecular connectivity and branching.

Using statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), an equation is derived that links these descriptors to the observed activity. nih.gov For example, a hypothetical QSAR equation might look like:

log(1/IC₅₀) = a(logP) - b(Es) + c*(σ) + d

This model can then be used to predict the activity of unsynthesized compounds and to guide the design of more potent analogues by optimizing the key structural parameters. nih.gov

Table 2: Hypothetical Descriptors for a QSAR Model of this compound Analogues.
Substituent (R)logPHammett (σ)Molar RefractivityObserved log(1/IC₅₀)
-H1.50.0045.25.1
-F1.90.0645.15.8
-Cl2.20.2350.16.2
-CH₃2.0-0.1750.05.5
-OCH₃1.8-0.2752.95.3

Role of 3,4 Dihydro 2h Pyrano 2,3 B Pyridin 4 Amine As a Core Scaffold in Chemical Biology and Material Science

Scaffold Diversification and Library Synthesis for Chemical Probe Development

The 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-amine scaffold is a "privileged structure," meaning it has the potential to bind to multiple biological targets. nih.gov This makes it an excellent candidate for the development of chemical probes, which are small molecules used to study and manipulate biological systems. The diversification of this core scaffold is crucial for generating libraries of compounds with a range of biological activities.

One common strategy for scaffold diversification is multicomponent reactions (MCRs). nih.gov These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single step, which is highly efficient for generating large libraries of compounds. nih.gov For instance, a one-pot, four-component synthesis of 3,4-dihydro-2-pyridone derivatives, a related class of compounds, has been reported, highlighting the feasibility of such an approach for the pyrano[2,3-b]pyridine core. nih.gov

Furthermore, solid-phase organic synthesis (SPOS) can be employed to facilitate the purification and handling of intermediates, which is particularly advantageous for library synthesis. nih.gov The amine group at the 4-position of the scaffold provides a convenient attachment point for a solid support, allowing for the systematic modification of other parts of the molecule.

The diversification of the this compound scaffold can be achieved through various chemical transformations, as outlined in the table below.

Modification Site Reaction Type Potential Reagents Resulting Functionality
4-amino groupAcylationAcyl chlorides, AnhydridesAmides
4-amino groupAlkylationAlkyl halides, Aldehydes (reductive amination)Secondary and tertiary amines
Pyridine (B92270) nitrogenAlkylationAlkyl halidesQuaternary pyridinium (B92312) salts
Aromatic ringHalogenationN-Bromosuccinimide (NBS)Bromo-substituted derivatives
Aromatic ringCross-coupling reactionsBoronic acids (Suzuki), Alkynes (Sonogashira)Aryl or alkynyl-substituted derivatives

These modifications can be used to systematically alter the physicochemical properties of the resulting molecules, such as their size, shape, polarity, and hydrogen bonding capacity, which in turn can modulate their biological activity and target selectivity.

Applications in Ligand Design for Specific Molecular Recognition

The rigid, bicyclic core of this compound provides a well-defined three-dimensional structure that can be exploited for the design of ligands that bind to specific biological targets with high affinity and selectivity. The pyran and pyridine rings offer a combination of hydrophobic and polar regions, while the amino group can act as a key hydrogen bond donor or acceptor.

The design of novel anticancer agents has utilized similar pyranopyridine scaffolds. For example, new pyrano[3,2-c]pyridine and pyrano[2,3-d]pyrimidine series have been designed and synthesized as potential inhibitors of EGFR and VEGFR-2 kinases, which are important targets in cancer therapy. nih.gov The modular nature of the synthesis of these compounds allows for the introduction of various substituents to optimize their binding to the target proteins. ekb.eg

Molecular docking studies can be used to predict the binding mode of pyrano[2,3-b]pyridine derivatives to their target proteins, providing insights into the key interactions that govern molecular recognition. This information can then be used to guide the design of new analogs with improved potency and selectivity. The development of pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor (FGFR) inhibitors demonstrates the successful application of this approach. rsc.org

Exploration as Building Blocks for Complex Supramolecular Assemblies

The ability of the this compound scaffold to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it a promising building block for the construction of complex supramolecular assemblies. nih.gov The pyridine nitrogen can act as a hydrogen bond acceptor, while the amino group can act as a hydrogen bond donor. The aromatic portion of the molecule can engage in π-π stacking interactions with other aromatic systems.

These non-covalent interactions can be used to direct the self-assembly of individual molecules into well-defined, higher-order structures, such as dimers, oligomers, or even extended networks. nih.gov The formation of such assemblies can be influenced by factors such as solvent polarity, temperature, and the presence of other molecules.

The use of pyridine-containing ligands in the formation of coordination polymers and metal-organic frameworks (MOFs) is well-established. The pyridine nitrogen can coordinate to a metal center, leading to the formation of extended, porous structures with potential applications in gas storage, catalysis, and sensing. While not yet demonstrated for this compound itself, the principle is applicable to this scaffold.

Potential in Advanced Materials Chemistry (e.g., Optoelectronic Properties if applicable)

Fused heterocyclic systems, such as pyranopyridines, often exhibit interesting photophysical and electronic properties that make them attractive candidates for applications in advanced materials chemistry. The extended π-conjugation in these systems can lead to absorption and emission of light in the visible region of the electromagnetic spectrum, making them potentially useful as fluorescent probes or organic light-emitting diode (OLED) materials.

The optoelectronic properties of these molecules can be tuned by modifying their chemical structure. For example, the introduction of electron-donating or electron-withdrawing groups can alter the energy levels of the frontier molecular orbitals, leading to changes in the absorption and emission wavelengths. The development of thiophene-2,4,6-triaryl pyridine-based D-A-D type π-conjugated functional materials highlights how structural modifications can be used to tailor optoelectronic properties. taylorfrancis.com

Furthermore, the ability of these molecules to self-assemble into ordered structures can have a significant impact on their bulk material properties. For instance, the formation of well-ordered stacks of molecules can facilitate charge transport, which is a key requirement for applications in organic electronics. The on-surface synthesis of iron-terpyridine macromolecular complexes demonstrates a bottom-up approach to creating nanostructures with engineered optoelectronic properties. nih.gov

While the specific optoelectronic properties of this compound have not been extensively studied, the general principles of molecular design for optoelectronic materials suggest that this scaffold holds promise for the development of new functional materials.

Future Perspectives and Emerging Research Directions for 3,4 Dihydro 2h Pyrano 2,3 B Pyridin 4 Amine

Development of Novel and Highly Efficient Synthetic Methodologies

The future of synthesizing 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine and its analogs lies in the development of novel, efficient, and atom-economical synthetic methodologies. While classical approaches have been established, emerging strategies focus on multicomponent reactions (MCRs), which offer the advantage of constructing complex molecules from simple starting materials in a single step, thereby reducing waste and saving time. mdpi.comnih.gov One-pot synthesis methodologies are a prime example of an atom-economical approach that is increasingly being adopted for the synthesis of complex heterocyclic compounds like chromeno[2,3-b]pyridines. mdpi.com

Microwave-assisted organic synthesis (MAOS) is another area of intense research. This technique can dramatically reduce reaction times, improve yields, and often leads to cleaner reactions with fewer side products compared to conventional heating methods. researchgate.net The application of MAOS to the synthesis of pyranopyrimidine derivatives has demonstrated its effectiveness. researchgate.net Future research will likely focus on optimizing microwave conditions for the synthesis of the target compound, potentially in combination with MCRs to further enhance efficiency.

The use of novel and reusable catalysts is also a key direction. Researchers are exploring solid-supported catalysts and nanocatalysts which can be easily separated from the reaction mixture and reused, contributing to both the economic and environmental viability of the synthesis. nih.gov For instance, sulfonic acid nanoporous silica (B1680970) has been effectively used as a catalyst for the synthesis of pyrano[2,3-d]-pyrimidine dione (B5365651) derivatives. nih.gov

Synthetic StrategyKey AdvantagesPotential Application to Target Compound
Multicomponent Reactions (MCRs) High atom economy, reduced waste, operational simplicity.One-pot synthesis from readily available precursors.
Microwave-Assisted Organic Synthesis (MAOS) Rapid reaction times, increased yields, cleaner reactions.Acceleration of cyclization and condensation steps.
Novel Catalysis High efficiency, reusability, milder reaction conditions.Use of solid acid or nanocatalysts for improved synthesis.

Integration with Automation and High-Throughput Synthesis Techniques

The integration of automated synthesis and high-throughput screening (HTS) is poised to accelerate the discovery and optimization of derivatives of this compound. nih.gov Automated synthesis platforms can perform reactions in a programmed sequence, enabling the rapid generation of a large number of analogs for biological screening. youtube.com This technology is particularly valuable in the early stages of drug discovery for exploring the structure-activity relationship (SAR) of a given scaffold. nih.gov

High-throughput screening involves the rapid testing of large compound libraries to identify potential drug candidates. ewadirect.com By combining automated synthesis with HTS, researchers can efficiently screen a diverse set of pyranopyridine derivatives to identify compounds with desired biological activities. nih.gov While specific examples for the target compound are not yet prevalent, the principles of HTS are broadly applicable to various molecular scaffolds. youtube.com Future efforts will likely involve the development of robust synthetic routes that are amenable to automation, allowing for the creation of focused libraries of this compound derivatives.

Advancements in Computational Tools for Predictive Chemistry

Computational chemistry is becoming an indispensable tool in modern drug discovery and chemical synthesis. For this compound, advancements in computational methods will offer deeper insights into its properties and reactivity. Density Functional Theory (DFT) calculations can be employed to predict molecular geometries, electronic properties, and spectroscopic signatures, aiding in the structural elucidation and characterization of new derivatives.

Molecular docking studies are crucial for predicting the binding interactions of the compound with biological targets. nih.gov By simulating the docking of this compound and its virtual derivatives into the active sites of proteins, researchers can prioritize the synthesis of compounds with the highest predicted affinity and selectivity. This in silico screening approach saves significant time and resources compared to traditional experimental screening. nih.gov Furthermore, computational tools can predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process.

Computational ToolApplicationBenefit for Research
Density Functional Theory (DFT) Prediction of molecular structure, electronics, and spectra.Aids in characterization and understanding of reactivity.
Molecular Docking Simulation of ligand-protein binding interactions.Prioritization of synthetic targets with high biological potential.
ADME Prediction In silico evaluation of pharmacokinetic properties.Early identification of drug-like candidates.

Exploration of New Chemical Transformations and Reactivity Patterns

Future research will undoubtedly focus on exploring the untapped chemical reactivity of this compound to generate novel derivatives with diverse functionalities. The presence of multiple reactive sites—the amino group, the pyridine (B92270) ring, and the dihydropyran ring—offers a rich platform for chemical modification.

The amino group at the 4-position can be expected to undergo a variety of transformations typical of anilines or amino pyridines. These include acylation, sulfonylation, alkylation, and participation in C-N coupling reactions to introduce a wide range of substituents. The reactivity of 4-aminopyridine (B3432731) with halogens and interhalogens has been studied, suggesting the potential for halogenation of the pyridine ring, which could serve as a handle for further functionalization. researchgate.net

The dihydropyran ring offers possibilities for reactions such as hydrogenation to the corresponding tetrahydropyran, or oxidation to the pyranone. The double bond within the dihydropyran moiety could also be a site for various addition reactions. organic-chemistry.org The development of selective transformations that target one specific site on the scaffold without affecting others will be a key challenge and a significant area of investigation.

Continued Focus on Sustainable and Environmentally Benign Chemical Processes

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical and pharmaceutical industries. For the synthesis of this compound and its derivatives, there will be a continued and growing emphasis on developing sustainable and environmentally benign processes. researchgate.net

This includes the use of greener solvents, such as water or bio-based solvents, to replace hazardous organic solvents. researchgate.net The development of catalyst-free reaction conditions or the use of recyclable and non-toxic catalysts is another important aspect. nih.govrsc.org Researchers are also focusing on improving the atom economy of reactions, aiming to maximize the incorporation of starting materials into the final product and minimize waste generation. nih.gov The evaluation of green metrics, such as the E-factor (environmental factor) and atom economy, will become standard practice in assessing the sustainability of new synthetic protocols. nih.govrsc.org The overarching goal is to develop synthetic methodologies that are not only efficient and high-yielding but also have a minimal impact on the environment. researchgate.net

Q & A

Q. What are the standard synthetic routes for 3,4-Dihydro-2H-pyrano[2,3-B]pyridin-4-amine, and how do reaction conditions affect yield?

Methodological Answer: The compound is typically synthesized via microwave-assisted intramolecular cyclization or cross-coupling reactions. For example, brominated precursors (e.g., bromoalkynes) undergo cyclization in chlorobenzene at 180–200°C under microwave irradiation, yielding dihydropyrano-pyridine derivatives. Suzuki or Sonogashira couplings further functionalize the core structure. Reaction optimization (e.g., solvent choice, catalyst loading, temperature) significantly impacts yield. For instance, microwave heating reduces reaction time and improves regioselectivity compared to conventional methods .

Q. How is this compound characterized spectroscopically, and what are key diagnostic peaks?

Methodological Answer: 1H NMR and 13C NMR are critical for confirming the fused pyranopyridine scaffold. Key features include:

  • 1H NMR: A singlet for the NH₂ group (~5.2 ppm) and multiplet signals for the pyran ring protons (δ 2.5–4.0 ppm).
  • 13C NMR: Distinct peaks for the sp³ carbons in the dihydropyran ring (δ 25–35 ppm) and aromatic carbons (δ 110–150 ppm).
    IR spectroscopy identifies NH₂ stretching (~3350 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹). LC-MS (ESI+) confirms molecular weight with [M+H]+ peaks .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Storage: Keep in a tightly sealed container under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .
  • Handling: Use explosion-proof equipment (e.g., spark-free tools) due to flammability (GHS H225). Wear nitrile gloves, lab coats, and safety goggles. Conduct reactions in fume hoods to avoid vapor inhalation .

Advanced Research Questions

Q. How can structural ambiguities in dihydropyrano-pyridine derivatives be resolved using crystallography or computational modeling?

Methodological Answer: Single-crystal X-ray diffraction provides definitive bond-length and angle data for regioisomers. For example, the pyran ring’s chair conformation and pyridine nitrogen orientation can be validated. Computational tools (DFT, molecular dynamics) predict stability and electronic properties. A study on a PET imaging ligand (related structure) used molecular dynamics to validate binding conformations to metabotropic glutamate receptors .

Q. What strategies mitigate low yields in cross-coupling reactions involving dihydropyrano-pyridine scaffolds?

Methodological Answer:

  • Catalyst Optimization: Use Pd-XPhos or Buchwald-Hartwig catalysts for sterically hindered substrates.
  • Solvent Effects: Replace DME with toluene for Stille couplings to reduce side reactions.
  • Microwave Assistance: Shorten reaction times and improve regioselectivity (e.g., 20–24 hrs → 2–4 hrs) .

Q. How does substitution at the 4-position influence biological activity, and what assays validate target engagement?

Methodological Answer: Substituents (e.g., carboxamide, fluorophenyl) modulate lipophilicity and target affinity. For example:

  • In Vitro Binding: Radioligand displacement assays (e.g., [³H]LY341495 for mGluR2) quantify IC₅₀ values.
  • PET Imaging: Carbon-11 labeled analogs (e.g., 5-(2-fluoro-4-[¹¹C]methoxyphenyl derivatives) assess in vivo biodistribution .

Q. How do solvent polarity and pH affect the stability of dihydropyrano-pyridine derivatives?

Methodological Answer:

  • Polar Protic Solvents (e.g., H₂O): Accelerate hydrolysis of the pyran ring. Stability studies in PBS (pH 7.4) show <5% degradation over 24 hrs at 25°C.
  • Acidic Conditions (pH <4): Protonation of the pyridine nitrogen increases ring-opening susceptibility. Use buffered solutions (pH 6–8) for long-term storage .

Q. What analytical techniques resolve discrepancies in reported spectral data for regioisomers?

Methodological Answer:

  • 2D NMR (HSQC, HMBC): Correlate NH₂ protons with adjacent carbons to distinguish 4-amine vs. 2-amine isomers.
  • High-Resolution MS: Differentiate regioisomers via exact mass (e.g., C₉H₁₀N₂O requires 162.0793 Da; deviations >3 ppm indicate impurities) .

Q. What are the limitations of current synthetic methods, and how can they be addressed?

Methodological Answer:

  • Limitation: Low yields in Sonogashira couplings due to alkyne dimerization.
  • Solution: Use trimethylsilyl-protected alkynes or Pd-NHC catalysts to suppress side reactions .

Q. How can dihydropyrano-pyridines be functionalized for use in metal-organic frameworks (MOFs)?

Methodological Answer: Introduce carboxylate or pyridyl groups at the 6-position (e.g., 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylic acid) to coordinate with metal nodes (e.g., Zn²⁺, Cu²⁺). Solvothermal synthesis in DMF at 120°C yields porous MOFs with BET surface areas >500 m²/g .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.